3-Methyl-2-pyrrolidin-1-ylbutan-1-amine
Overview
Description
“3-Methyl-2-pyrrolidin-1-ylbutan-1-amine” is a chemical compound with the molecular formula C9H20N2 . It is also known by other names such as “3-methyl-2-(1-pyrrolidinyl)-1-butanamine” and "1-Amino-3-methyl-2-(1-pyrrolidinyl)butane" . The molecular weight of this compound is 156.27 g/mol .
Molecular Structure Analysis
The InChI code for “3-Methyl-2-pyrrolidin-1-ylbutan-1-amine” is 1S/C9H20N2/c1-8(2)9(7-10)11-5-3-4-6-11/h8-9H,3-7,10H2,1-2H3
. This code provides a standard way to encode the compound’s molecular structure. The compound also has a Canonical SMILES representation: CC(C)C(CN)N1CCCC1
.
Scientific Research Applications
Synthesis and Chemical Processes
Key Intermediate in Antibiotic Preparation : The compound is a crucial intermediate in creating premafloxacin, an antibiotic for veterinary pathogens. A practical and efficient process for its preparation involves asymmetric Michael addition and stereoselective alkylation (Fleck et al., 2003).
Role in Catalysis and Asymmetric Synthesis : It is used in the synthesis of phosphanyl pyrrolidine derivatives, which are integral in asymmetric Grignard cross-coupling reactions. These reactions are key in producing compounds with high enantioselectivity (Nagel & Nedden, 1997).
Polar Cycloaddition Processes : The compound plays a role in the polar [3+2] cycloaddition reaction, leading to the synthesis of pyrrolidines. This process is significant for producing compounds used in medicine and industry, such as dyes or agrochemical substances (Żmigrodzka et al., 2022).
Synthesis of Pyrrolidines via Catalysis : It is used in the Yb(OTf)3 catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters, producing pyrrolidines with significant diastereoselectivity (Carson & Kerr, 2005).
Pharmaceutical and Biological Research
Synthesis of Antibacterial Compounds : Used in the synthesis of carbapenem derivatives, exhibiting potent antibacterial activity against various bacteria, including P. aeruginosa. These compounds are important in developing new antibacterial therapies (Ohtake et al., 1997).
Oxidation of Cyclic Amines to Lactams : The oxidation of cyclic amines like pyrrolidine to lactams, which are important chemical feedstocks, is catalyzed using CeO2-supported gold nanoparticles. This process is relevant for synthesizing commercially important compounds like caprolactam (Dairo et al., 2016).
Intramolecular Amination of C-H Bonds : Efficient methods for synthesizing azetidine, pyrrolidine, and indoline compounds via palladium-catalyzed intramolecular amination of C-H bonds highlight the use of unactivated C-H bond, especially C(sp3)-H bond of methyl groups, in organic synthesis (He et al., 2012).
Additional Applications
Reactions on Geometric and Silicon Surfaces : It reacts on Ge(100)-2×1 and Si(100)-2×1 surfaces, providing insights into the surface chemistry of cyclic amines. This research is important for understanding surface reactions in semiconductor technology (Wang et al., 2003).
CO2 Capture Study : It has been evaluated for post-combustion CO2 capture, demonstrating potential as an alternative in amine-based CO2 capture systems. Understanding such amines' behavior in these systems is crucial for developing more efficient CO2 capture technologies (Bernhardsen et al., 2019).
Catalysis in Synthesis of Azasarkomycins : The compound aids in the synthesis of aza-sarkomycins, illustrating its role in complex organic synthesis processes. Such syntheses are vital in the development of new pharmaceutical compounds (Tarnchompoo et al., 1987).
properties
IUPAC Name |
3-methyl-2-pyrrolidin-1-ylbutan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(2)9(7-10)11-5-3-4-6-11/h8-9H,3-7,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOYOTJXYAOWBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)N1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(1-pyrrolidinyl)-1-butanamine | |
CAS RN |
929343-27-1 | |
Record name | 3-methyl-2-(pyrrolidin-1-yl)butan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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